molecular formula C20H21NO3 B214509 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214509
M. Wt: 323.4 g/mol
InChI Key: WYNCAPLSYBZYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a compound that belongs to the indolocarbazole family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the catalytic domain of the enzyme, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and angiogenesis, which are key processes involved in the development and progression of cancer. Additionally, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 and its potential off-target effects on other kinases.

Synthesis Methods

The synthesis of 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 involves the condensation of 2,4,5-trimethylphenylacetic acid with tryptamine in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-indole-2,3-dione in the presence of a base to yield 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220. The overall yield of this synthesis is around 25%.

Scientific Research Applications

3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have anti-inflammatory and anti-angiogenic properties.

properties

Product Name

3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C20H21NO3/c1-12-9-14(3)15(10-13(12)2)18(22)11-20(24)16-7-5-6-8-17(16)21(4)19(20)23/h5-10,24H,11H2,1-4H3

InChI Key

WYNCAPLSYBZYRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C

Origin of Product

United States

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